molecular formula C12H14Cl2N2 B2597450 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane CAS No. 2219370-57-5

6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane

Cat. No.: B2597450
CAS No.: 2219370-57-5
M. Wt: 257.16
InChI Key: BWQDFTCSWQPXMK-UHFFFAOYSA-N
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Description

6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[34]octane is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane typically involves the reaction of 2,5-dichloropyridine with a suitable azaspiro compound. One common method involves the use of a nucleophilic substitution reaction where the chlorine atoms on the pyridine ring are replaced by the azaspiro moiety under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their function and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spiro structure and the presence of both azaspiro and dichloropyridine moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(2,5-dichloropyridin-4-yl)-6-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2/c13-9-7-15-11(14)6-10(9)16-5-4-12(8-16)2-1-3-12/h6-7H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQDFTCSWQPXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(C2)C3=CC(=NC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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